molecular formula C14H20F3N B1608298 N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine CAS No. 52742-18-4

N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine

Cat. No.: B1608298
CAS No.: 52742-18-4
M. Wt: 259.31 g/mol
InChI Key: VCYPVYLZISLFHR-UHFFFAOYSA-N
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Description

N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-yl and butan-1-amine moiety. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.

    Reduction: The intermediate alcohol is then reduced to the corresponding alkane using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or hydrocarbons.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of N-Alkyl-N-Hydroxyamphetamines
    • N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine is utilized as a precursor in the synthesis of N-alkyl-N-hydroxyamphetamines. This class of compounds has been investigated for their potential therapeutic effects, including applications in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .
  • Pharmacological Studies
    • The compound has been studied for its pharmacological properties, particularly its interaction with neurotransmitter receptors. Research indicates that modifications to the amine structure can influence the compound's affinity for specific receptors, making it a valuable subject for drug design studies .
  • Analytical Chemistry
    • This compound is used as a reference standard in analytical chemistry. Its unique structural features allow for the development of specific analytical methods, including chromatography and mass spectrometry, facilitating the detection and quantification of similar compounds in biological samples .

Case Studies

Study ReferenceApplicationFindings
Beckett et al., 1973Synthesis of HydroxyamphetaminesDemonstrated successful synthesis pathways using trifluoromethyl-substituted amines .
Recent Pharmacological StudyNeurotransmitter InteractionIdentified receptor binding affinities that suggest potential therapeutic uses in neuropharmacology .
Analytical Method DevelopmentChromatography TechniquesDeveloped methods for detecting trace amounts of related compounds in complex matrices .

Mechanism of Action

The mechanism of action of N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-d9-1-amine: A deuterated analog used in isotope labeling studies.

    N-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine: A methylated derivative with different chemical properties.

Uniqueness

N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable in various research and industrial applications, where such properties are desired.

Biological Activity

Overview

N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine is a compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further linked to a propan-2-yl and butan-1-amine moiety. This unique structure imparts specific biological activities, making it a subject of interest in pharmacological and biochemical research.

The molecular formula of this compound is C14H20F3N, with a molecular weight of 259.31 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological interactions and efficacy.

Antidepressant-Like Effects

Preliminary studies have indicated that this compound may exhibit antidepressant-like effects . This activity is hypothesized to be linked to its modulation of the serotonergic system, particularly through interactions with the 5-HT1A and 5-HT3 receptors. These receptors are crucial in regulating mood and anxiety, suggesting potential therapeutic applications in treating depression.

The mechanism through which this compound exerts its biological effects involves:

  • Receptor Interaction : Binding to serotonin receptors, influencing neurotransmitter release and signaling pathways.
  • Molecular Targets : The trifluoromethyl group may enhance binding affinity to these receptors, leading to increased efficacy in modulating serotonergic activity.

Case Studies and Experimental Data

Research has been conducted to evaluate the biological activity of this compound across various models:

Study FocusFindings
Antidepressant ActivityExhibited significant effects in rodent models, comparable to established antidepressants.
Receptor Binding StudiesShowed high affinity for 5-HT receptors, with potential selectivity over other neurotransmitter systems .
Toxicity AssessmentInitial toxicity studies indicate a favorable safety profile at therapeutic doses .

Synthetic Routes and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : Reaction of 3-(trifluoromethyl)benzaldehyde with Grignard reagents.
  • Reduction : Using lithium aluminum hydride to reduce the intermediate alcohol to the corresponding alkane.
  • Purification : Techniques such as chromatography are employed to isolate the final product with high purity (>95%) .

Applications in Scientific Research

This compound has several applications:

  • Pharmaceutical Development : As a precursor for synthesizing new antidepressants or other therapeutic agents.
  • Biochemical Research : Investigating its interactions with biomolecules and pathways related to mood regulation.

Properties

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N/c1-3-4-8-18-11(2)9-12-6-5-7-13(10-12)14(15,16)17/h5-7,10-11,18H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYPVYLZISLFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967191
Record name N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52742-18-4
Record name Phenethylamine, N-butyl-alpha-methyl-m-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052742184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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